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CAS No.: 17274-65-6

Cat. No.: S583216

The table below summarizes the quantitative pharmacological data for 5-Br-DMT and its halogenated
analogs from in vitro assays. The affinity (Ki, nM) represents how tightly a drug binds to a receptor, with a
lower number indicating higher affinity. The functional activity (EC50, nM) measures the concentration

needed to activate the receptor, with a lower number indicating higher potency [1] [2].

Pharmacological Profile of Halogenated DMT Analogs [1]

5-Br-DMT

Target Receptor / Affinity (Ki 5-Br-DMT Functional  5-F-DMT 5-CI-DMT
Transporter M) Y ARG Activity (EC50, nM) Affinity (Ki, nM) Affinity (Ki, nM)
5-HT1A Receptor 16.9 1,810 (Full Agonist) 46.3 17.1
5-HT2A Receptor 138 77.7 - 3,090 (Partial 51.3 69.2

Agonist)
5-HT2B Receptor 403 Not Specified 363 308
5-HT2C Receptor 193 Not Specified 108 118
Serotonin 971 (Inhibitor) - 106 (Substrate) 223 (Substrate)
Transporter
(SERT)
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A critical observation is that 5-Br-DMT shows higher affinity for the 5-HT1A receptor than for the 5-
HT?2A receptor [1] [2]. This contrasts with classic psychedelics, which typically have higher 5-HT2A
affinity. Furthermore, at the 5-HT2A receptor, 5-Br-DMT acts as a partial agonist with relatively low

efficacy, meaning it does not fully activate the receptor's signaling pathway [2].

Hallucinogenic Potential and Therapeutic Effects in
Vivo

The distinct receptor profile of 5-Br-DMT translates into unique behavioral effects in mice, as shown in the

following table.

In Vivo Behavioral and Therapeutic Effects [1] [2]

Assay | Effect (in 5-Br-DMT 5-F-DMT 5-CI-DMT o
. Assay Significance

mice) Result Result Result

Head Twitch No Robustat 0.5 Robustat5.0 Behavioral proxy for

Response (HTR) response mg/kg mg/kg psychedelic/hallucinogenic
effects in humans [1].

Antidepressant- Significant Information Information Measured in a mouse model of

like Effect reduction Not Specified Not Specified stress-induced depression [1].

Hypothermia Induced Induced Induced Mediated by 5-HT1A receptor
activation [1] [3].

Hypolocomotion Induced Induced Induced Sedative-like effect [1] [2].

The most striking finding is that 5-Br-DMT did not induce the head twitch response, even at high doses,
unlike its 5-F and 5-Cl counterparts [1] [2]. This provides strong evidence for its non-hallucinogenic
character. Despite this, a single dose of 5-Br-DMT produced rapid and significant antidepressant-like

effects in a mouse model of depression [1].
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Key Experimental Protocols

The data presented relies on standardized preclinical experimental protocols. Here are the methodologies for

the key assays cited:

¢ Radioligand Binding Assays (for Ki affinity values)

o Purpose: To determine the affinity of a test compound for a specific receptor or transporter.

o Protocol Summary: Membranes from cell lines (e.g., CHO-K1, HEK293) engineered to
express the human target (e.g., 5-HT1A/2A/2B/2C receptors, SERT) are incubated with a
known radioactive ligand for that target and increasing concentrations of the test drug (e.qg., 5-
Br-DMT). The test drug competes with the radioactive ligand for binding sites. The Ki value is
calculated from the concentration that displaces 50% of the specific radioligand binding [1].

¢ Calcium Mobilization Assay (for 5-HT2A EC50 values)

o Purpose: To measure the functional activation (agonism) of the Gg-coupled 5-HT2A receptor.

o Protocol Summary: CHO-K1 cells stably expressing the human 5-HT2A receptor are loaded
with a fluorescent calcium-sensitive dye (e.g., Fluo-4). Upon receptor activation by an agonist,
intracellular calcium levels rise, causing a measurable increase in fluorescence. The EC50 is
the concentration of the test drug that produces 50% of the maximal fluorescent response [1].

e Head Twitch Response (HTR) in Mice

o Purpose: A behavioral biomarker in mice that is highly correlated with the hallucinogenic
potential of 5-HT2A agonists in humans.

o Protocol Summary: Mice are placed in transparent observation chambers and allowed to
habituate. After administration of the test compound, sessions are recorded. The number of
characteristic rapid head twitches is counted by a researcher who is blinded to the treatment
groups. A failure to induce HTR, as seen with 5-Br-DMT, suggests a lack of psychedelic effects

[1].

Signaling Pathways and Receptor Interaction

The diagram below illustrates the proposed mechanism by which 5-Br-DMT'"s receptor selectivity leads to its

unique non-hallucinogenic and antidepressant effects.
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This proposed mechanism shows how 5-Br-DMT's high 5-HT1A affinity and weak 5-HT2A partial agonism

converge to produce its unique effects [1] [4] [3].

Key Takeaways for Drug Development

e Promising Non-Hallucinogenic Psychoplastogen: 5-Br-DMT represents a compelling prototype for
developing fast-acting antidepressants without the confounding variable of a psychedelic experience,

which could simplify clinical use and scaling [1].

¢ Critical Role of 5-HT1A Receptor: The data underscores that high 5-HT1A receptor affinity is a key
design feature for mitigating the hallucinogenic effects typically mediated by the 5-HT2A receptor [1]
[4].

e Structure-Activity Relationship (SAR): Introducing a bromine atom at the 5-position of the DMT
structure appears to favorably shift receptor selectivity and functional efficacy compared to fluorine or
chlorine substitutions [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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